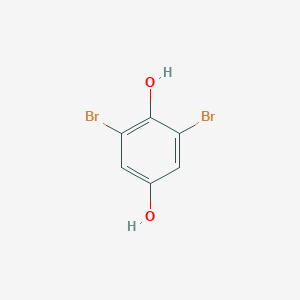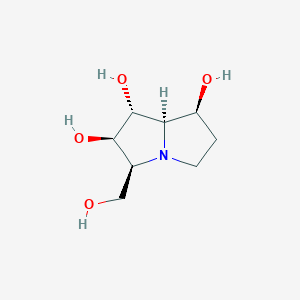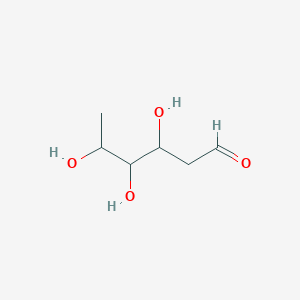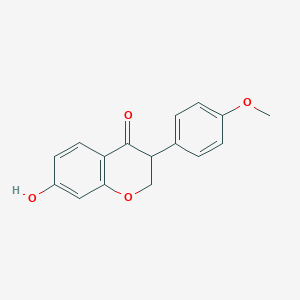
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
“1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one” is a type of chalcone . Chalcones are known as benzyl acetophenone or benzylideneacetophenone or trans-1, 3-diaryl-2-propen-1-ones .
Synthesis Analysis
The synthesis of this compound involves the benzoylation of ortho-hydroxyacetophenone in pyridine . The yield of the synthesis process was 88.16%, and the product had a greenish-yellow color .
Molecular Structure Analysis
The molecular structure of this compound was confirmed through quantum chemical studies . The IR (KBr) ν max (cm −1 ) values were: 3226 (–OH), 1692 (C=O), 1636 (C=C, aliphatic), 1562 (C=C, aromatic) . The 1 HNMR (400 MHz, CDCl 3 ) values were: 5.78 (Ar-OH), 7.6–8.36 (Ar-H), 3.8 (HC=CH) .
Chemical Reactions Analysis
The compound has been studied for its potential inhibiting properties against SARS-CoV-2 . The results of molecular docking of prepared 2-hydroxychalcones against SARS-CoV-2 (7BQY) main protease disclosed their inhibition .
Physical And Chemical Properties Analysis
The compound has a greenish-yellow color and a melting point of 129 °C . Its mass (m/z) is 240.96 (240.26), and it contains 74% carbon .
Applications De Recherche Scientifique
Antibacterial Applications
2’,4-Dihydroxychalcone: has shown considerable antibacterial activity. A study highlighted that chalcones with hydroxy groups substituted on the A ring, like 2’,4-Dihydroxychalcone , produced active compounds against bacterial strains. One such compound exhibited an MIC (Minimum Inhibitory Concentration) of 3.12 μg/mL and 6.25 μg/mL against certain bacteria .
Antivirulence Inhibitors
This compound has been identified as a potent antivirulence inhibitor from a natural product library. It was found to decrease the expression of major toxin networks in Vibrio vulnificus , reducing its hemolytic activity, which is a measure of virulence phenotype .
Antidepressant Activities
In pharmacological studies, derivatives of 2’,4-Dihydroxychalcone were synthesized and evaluated for their antidepressant activities using the forced swimming test (FST). Several compounds significantly reduced immobility times at a dose of 10 mg/kg, indicating potential antidepressant effects .
Orientations Futures
Mécanisme D'action
2’,4-Dihydroxychalcone, also known as 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one or 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a bioactive flavonoid with a wide range of therapeutic potential .
Target of Action
The primary target of 2’,4-Dihydroxychalcone is HlyU, a master virulence regulator in Vibrio vulnificus . It also exhibits inhibitory effects on Hsp90, a molecular chaperone that plays a key role in protein folding and stability .
Mode of Action
2’,4-Dihydroxychalcone interacts with its targets by binding to the ATPase domain of Hsp90 . This interaction inhibits the binding of HlyU to the P rtxA1 promoter, thereby reducing the expression of major toxin networks .
Biochemical Pathways
The compound affects the Hsp90-calcineurin pathway . By inhibiting HlyU, it reduces the expression of virulence factors under its control, similar to the hlyU deletion mutant . This leads to a decrease in the hemolytic activity of V. vulnificus .
Pharmacokinetics
Chalcones in general are known for their low redox potential and greater chance of undergoing electron transfer reactions .
Result of Action
The result of 2’,4-Dihydroxychalcone’s action is a significant reduction in the virulence and infection potential of V. vulnificus . It also exhibits synergistic effects against E. coli by reducing membrane permeability .
Action Environment
The action of 2’,4-Dihydroxychalcone can be influenced by environmental factors. For instance, it has been found to be effective in the presence of nalidixic acid, exhibiting synergistic effects against E. coli . .
Propriétés
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJTMCJNPRZGF-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Maybridge MSDS] | |
| Record name | 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | |
CAS RN |
13323-66-5 | |
| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13323-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















